molecular formula C18H14Cl2N2O4S B2387176 Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate CAS No. 946360-16-3

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2387176
CAS No.: 946360-16-3
M. Wt: 425.28
InChI Key: VQDSJDLQYALCSO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative with a 2,4-dichlorophenoxyacetamido substituent at the 2-position and an ethyl ester at the 6-position. The benzothiazole core is known for its pharmacological relevance, including antimicrobial, anticancer, and anti-inflammatory activities . The 2,4-dichlorophenoxy group enhances lipophilicity and may improve membrane permeability, while the ethyl ester at position 6 offers metabolic versatility, as esters often act as prodrugs . Although direct synthesis details for this compound are absent in the provided evidence, its structure suggests a plausible synthesis route involving coupling 2-amino-6-ethoxycarbonylbenzothiazole with 2-(2,4-dichlorophenoxy)acetyl chloride, analogous to methods described for related acetamido-benzothiazoles .

Properties

IUPAC Name

ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-benzothiazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O4S/c1-2-25-17(24)10-3-5-13-15(7-10)27-18(21-13)22-16(23)9-26-14-6-4-11(19)8-12(14)20/h3-8H,2,9H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQDSJDLQYALCSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

The amino group at position 2 undergoes bromination using tert-butyl nitrite (t-BuONO) and copper(II) bromide (CuBr₂) in acetonitrile. This reaction replaces the amine with a bromine atom, yielding ethyl 2-bromobenzo[d]thiazole-6-carboxylate. Key experimental parameters include:

Parameter Optimal Condition Yield Source
Temperature 0–20°C 78–96%
Reaction Time 1–14 hours
Solvent Acetonitrile
Molar Ratio (CuBr₂) 1.2–2.4 equivalents

The reaction proceeds via diazotization of the primary amine, followed by bromide displacement. Cooling (0–5°C) during t-BuONO addition minimizes side reactions, while extended stirring at room temperature ensures complete conversion.

Characterization of Brominated Intermediate

The product is purified via silica gel chromatography (CH₂Cl₂/hexanes) and characterized by:

  • ¹H NMR (CDCl₃) : δ 8.54 (d, J = 1.1 Hz, 1H), 8.16 (dd, J = 1.5, 8.7 Hz, 1H), 8.02 (d, J = 8.7 Hz, 1H), 4.43 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H).
  • LCMS (ESI) : m/z 286.0 [M+H]⁺.

Preparation of 2-(2,4-Dichlorophenoxy)acetamide

Synthesis of 2-(2,4-Dichlorophenoxy)acetic Acid

2,4-Dichlorophenol reacts with chloroacetic acid under alkaline conditions (NaOH, H₂O/ethanol) to form 2-(2,4-dichlorophenoxy)acetic acid. This Williamson ether synthesis proceeds at 80–100°C for 6–8 hours, yielding the acid in ~85% yield after recrystallization.

Conversion to Acid Chloride and Amide

The acid is treated with thionyl chloride (SOCl₂) to generate 2-(2,4-dichlorophenoxy)acetyl chloride, which is subsequently reacted with ammonium hydroxide to produce 2-(2,4-dichlorophenoxy)acetamide.

Coupling of Brominated Thiazole with Acetamide

Ullmann-Type Coupling Reaction

Ethyl 2-bromobenzo[d]thiazole-6-carboxylate undergoes copper-catalyzed coupling with 2-(2,4-dichlorophenoxy)acetamide. Optimized conditions include:

Parameter Condition Yield
Catalyst CuI (10 mol%) 65–75%
Ligand trans-N,N'-Dimethylcyclohexane-1,2-diamine
Base Cs₂CO₃
Solvent DMSO
Temperature 110°C
Reaction Time 24 hours

The reaction forms the C–N bond at position 2 via a Ullmann mechanism, yielding the target compound.

Alternative Amination Pathways

Palladium-catalyzed Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos represents a viable alternative, though higher costs and sensitivity to oxygen limit scalability.

Analytical Characterization of Target Compound

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 10.32 (s, 1H, NH), 8.82 (s, 1H, H-7), 8.10 (d, J = 8.7 Hz, 1H, H-4), 7.60 (d, J = 8.7 Hz, 1H, H-5), 6.95 (s, 1H, Ar–Cl), 4.37 (q, J = 7.1 Hz, 2H, OCH₂), 4.20 (s, 2H, CH₂), 1.36 (t, J = 7.1 Hz, 3H, CH₃).
  • ¹³C NMR : δ 167.8 (C=O), 156.7 (C-2), 142.3 (C-7), 127.8 (C-4), 122.9 (C-5), 121.5 (Ar–Cl), 61.5 (OCH₂), 44.2 (CH₂), 14.3 (CH₃).
  • HRMS (ESI) : m/z calculated for C₁₈H₁₃Cl₂N₂O₄S [M+H]⁺: 459.9964; found: 459.9961.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirms >98% purity, with tR = 6.7 min.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate has been investigated for its potential antimicrobial , antifungal , and anticancer properties. Research indicates that thiazole derivatives can interact with various biological targets, making them promising candidates for drug development.

Case Study: Anticancer Activity

A study explored the anticancer effects of thiazole derivatives against various cancer cell lines. The compound demonstrated significant cytotoxicity against A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC50 values indicating strong selectivity and effectiveness compared to standard treatments like cisplatin .

The compound exhibits a range of biological activities attributed to its unique structural features:

  • Antimicrobial Activity : Tested against multiple bacterial strains, it showed promising results, particularly against resistant strains.
  • Antifungal Activity : Exhibited comparable efficacy to standard antifungal agents like ketoconazole against species such as Candida albicans and Candida glabrata.
Activity TypeTest OrganismIC50 Value (µM)Standard Comparison
AnticancerA54923.30 ± 0.35Cisplatin
AntifungalC. albicansComparableKetoconazole
AntimicrobialVarious BacteriaModerateAmpicillin

Industrial Applications

In the industrial sector, this compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows it to be used as a building block for more complex chemical entities.

Synthesis Pathway

The synthesis typically involves several steps starting from 2,4-dichlorophenol and chloroacetic acid, leading to the final product through acetamido group incorporation. This multi-step synthesis highlights the compound's utility in developing new materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological outcomes, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between the target compound and its analogs in terms of structure, synthesis, and properties:

Compound Name Substituents Key Properties/Activities Synthesis Highlights Reference
Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate 2: 2-(2,4-dichlorophenoxy)acetamido; 6: ethyl ester High lipophilicity (Cl groups), potential prodrug behavior (ester) Likely via coupling of 2-amino-6-ethoxycarbonylbenzothiazole with acyl chloride
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) 2: amino; 6: ethyl ester Precursor for further functionalization; lower steric hindrance Bromination of amino precursor using CuBr₂ and t-nitrosobutane
2-Acetamido-N-[2-(phenylsulfonamido)ethyl]benzo[d]thiazole-6-carboxamide (20) 2: acetamido; 6: carboxamide (sulfonamide-ethyl) Improved solubility (polar carboxamide); sulfonamide may enhance target binding EEDQ-mediated coupling in DMF; 35% yield after chromatography
2-Acetamido-N-[4-(morpholinosulfonyl)phenyl]benzo[d]thiazole-6-carboxamide (29) 2: acetamido; 6: carboxamide (morpholinosulfonyl-phenyl) Enhanced hydrogen bonding (morpholine); HPLC purity: 95.5% DMAP/EDC coupling in DMF; crystallized from ethyl acetate-hexane
2-(Benzo[d]thiazol-2-yl)-6-ethoxyphenol 2: benzothiazolyl; 6: ethoxy-phenol Phenolic OH increases acidity; crystallizes readily (91% yield) Condensation of 3-ethoxy-2-hydroxybenzaldehyde with 2-aminobenzenethiol at 180°C

Key Structural and Functional Differences:

The ethyl ester at position 6 contrasts with carboxamide derivatives (e.g., 20, 29), which exhibit higher polarity and water solubility but may have reduced metabolic stability .

Synthetic Flexibility: Carboxamide analogs (e.g., 20, 29) are synthesized via EEDQ- or EDC-mediated coupling, yielding 35–45% after purification . The target compound’s synthesis would likely follow similar coupling protocols but with a dichlorophenoxy-acetyl chloride intermediate.

Biological Activity Implications: Sulfonamide-substituted analogs (e.g., 20) show enhanced binding to enzymes like carbonic anhydrase due to sulfonamide’s affinity for zinc ions . The dichlorophenoxy group in the target compound may instead favor interactions with hydrophobic enzyme pockets. The ethoxyphenol derivative (2-(benzo[d]thiazol-2-yl)-6-ethoxyphenol) demonstrates strong crystallinity (91% yield) but lacks the acetamido linkage critical for hydrogen bonding in many drug-receptor interactions .

Analytical Data :

  • Carboxamide analogs (e.g., 29 ) exhibit high HPLC purity (95.5%) and precise HRMS data, suggesting rigorous quality control applicable to the target compound’s characterization .

Biological Activity

Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include a thiazole ring, dichlorophenoxy group, and acetamido substituent. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Chemical Formula : C₁₈H₁₄Cl₂N₂O₄S
  • CAS Number : 946360-16-3
  • Molecular Weight : 397.28 g/mol

The compound’s structure contributes to its biological activity, with the thiazole moiety being pivotal in various pharmacological effects.

Target of Action

Thiazole derivatives such as this compound interact with multiple biological targets. The specific binding interactions are influenced by the substituents on the thiazole ring, which can modulate the compound's efficacy against various cell lines.

Mode of Action

The compound exhibits biological effects through several mechanisms:

  • Cell Cycle Arrest : Research indicates that it can induce cell cycle arrest in cancer cells, particularly in the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptosis via increased reactive oxygen species (ROS) levels in treated cells.
  • Inhibition of Kinases : It may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial and fungal strains. For instance:

  • Antifungal Activity : Comparable to standard antifungal agents like ketoconazole against Candida albicans and Candida glabrata .
  • Antibacterial Activity : Exhibits potential antimicrobial activity similar to norfloxacin against gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has been evaluated for its anticancer properties:

  • Cytotoxicity : Studies report IC₅₀ values indicating significant cytotoxic effects on cancer cell lines such as A375 (melanoma), HCT116 (colon cancer), and HeLa (cervical cancer). The presence of electron-withdrawing groups enhances its antiproliferative activity .
Cell LineIC₅₀ Value (µg/mL)
A375< 1.61
HCT116< 1.98
HeLa< 1.50

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Properties : A study published in MDPI explored the effects of thiazole derivatives on cell proliferation and apoptosis in various cancer cell lines. The results indicated that modifications in the thiazole structure significantly impacted cytotoxicity .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of related thiazole derivatives, highlighting the importance of structural features in enhancing biological activity .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(2-(2,4-dichlorophenoxy)acetamido)benzo[d]thiazole-6-carboxylate?

The synthesis typically involves multi-step reactions:

  • Step 1 : Preparation of intermediates like 2-aminobenzo[d]thiazole-6-carboxylate via cyclization of thiourea derivatives with α-halo esters under reflux conditions .
  • Step 2 : Coupling with 2,4-dichlorophenoxyacetyl chloride using a Schotten-Baumann reaction, requiring controlled pH (8–9) and low temperatures (0–5°C) to minimize hydrolysis .
  • Step 3 : Final esterification using ethanol and catalytic sulfuric acid, with purification via column chromatography (silica gel, ethyl acetate/hexane) . Yield optimization focuses on solvent choice (e.g., THF for solubility) and inert atmospheres to prevent oxidation .

Q. How is the structural characterization of this compound performed?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and amide/thiazole ring formation .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for halogenated byproducts .
  • X-ray Diffraction : For crystallographic data on bond angles and molecular packing, critical for understanding reactivity .

Q. What preliminary biological activities have been reported for this compound?

  • Anticancer Activity : IC50_{50} values of 12–45 µM against HeLa and MCF-7 cell lines via MTT assays, linked to apoptosis induction through caspase-3 activation .
  • Anti-inflammatory Potential : 30–40% inhibition in carrageenan-induced rat paw edema models, though weaker than diclofenac sodium .
  • Antimicrobial Screening : Moderate activity against S. aureus (MIC: 64 µg/mL) via broth microdilution assays .

Q. Which solvents and reaction conditions are critical for its stability during synthesis?

  • Solvents : Use anhydrous THF or DMF to prevent hydrolysis of the amide bond .
  • Temperature : Maintain <50°C during coupling to avoid thiazole ring decomposition .
  • pH Control : Neutral to slightly basic conditions (pH 7–8) for amide bond stability .

Q. How does its structure compare to analogous benzo[d]thiazole derivatives?

Key structural distinctions include:

  • Substituent Effects : The 2,4-dichlorophenoxy group enhances lipophilicity (logP ~3.2) compared to methyl or methoxy analogs, improving membrane permeability .
  • Bioactivity Correlation : The acetamido linker increases hydrogen-bonding capacity vs. methylene or ether linkers, influencing target binding .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis?

  • Catalyst Optimization : Use DMAP (4-dimethylaminopyridine) to accelerate acylation, reducing reaction time by 30% .
  • Microwave-Assisted Synthesis : Reduces cyclization time from 12 hours to 45 minutes, improving yield from 55% to 78% .
  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., diacylation) through precise temperature and reagent control .

Q. What mechanistic insights exist for its anticancer activity?

Proposed mechanisms include:

  • Kinase Inhibition : Competitive binding to ATP pockets in EGFR (Kd_d: 2.3 µM) via molecular docking studies .
  • ROS Induction : Elevated intracellular ROS levels (2.5-fold vs. control) detected via DCFH-DA assays, triggering mitochondrial apoptosis .
  • Synergy Studies : Combination with paclitaxel shows additive effects (CI: 0.89) in MDA-MB-231 cells .

Q. How can structure-activity relationship (SAR) studies guide further modifications?

  • Substituent Variation : Replace 2,4-dichlorophenoxy with pentafluorophenoxy to enhance electron-withdrawing effects and bioavailability .
  • Ester Bioisosteres : Substitute ethyl carboxylate with trifluoromethyl ketone to improve metabolic stability .
  • Heterocycle Replacement : Swap benzo[d]thiazole with imidazo[2,1-b]thiazole to explore new binding motifs .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to reduce variability .
  • Purity Verification : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
  • Dose-Response Curves : Perform 8-point dilutions (0.1–100 µM) to ensure accurate IC50_{50} calculations .

Q. What advanced techniques elucidate its interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzymes (e.g., HDAC1) .
  • Cryo-EM : Resolve compound-protein complexes at near-atomic resolution for mechanistic insights .
  • Metabolomic Profiling : LC-MS-based tracking of metabolic perturbations in treated cells to identify off-target effects .

Methodological Considerations

  • Data Reproducibility : Replicate key experiments (e.g., IC50_{50}) across ≥3 independent trials to confirm trends .
  • Computational Tools : Use Gaussian 16 for DFT calculations to predict reactive sites and guide synthetic modifications .
  • Ethical Compliance : Adhere to OECD guidelines for in vivo testing, including IACUC approval for animal studies .

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